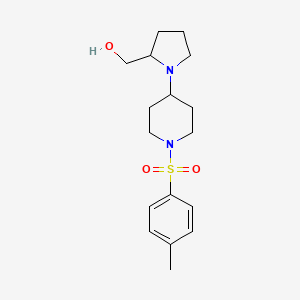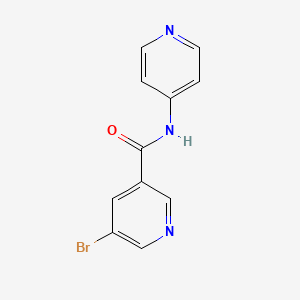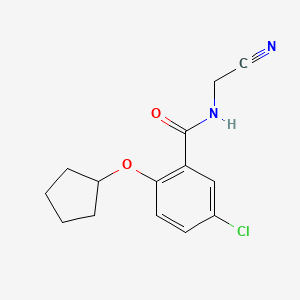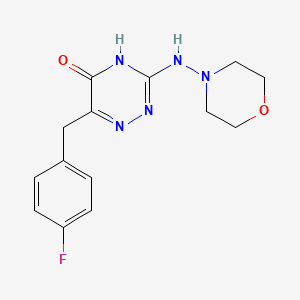![molecular formula C20H27N3O2S B2525419 1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone CAS No. 898606-17-2](/img/structure/B2525419.png)
1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone" is a complex organic molecule that is likely to have significant biological activity based on its structural features. The presence of a thiazole ring, a morpholine moiety, and an imino group suggests that this compound could be a part of a class of molecules with potential pharmacological properties. The thiazole ring is a common feature in many biologically active compounds, and the morpholine ring is often seen in molecules with pharmacological importance, such as in inhibitors of phosphoinositide 3-kinase .
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. The synthesis likely involves the formation of the thiazole ring followed by the attachment of the morpholine and phenyl groups. The synthesis of related compounds often requires careful control of reaction conditions to ensure the correct formation of the desired product .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using computational methods such as Gaussian09 software package, which includes various levels of theory like HF/6-31G(d) and B3LYP/6-311++G(d,p) . These studies provide detailed information on the geometrical parameters of the molecules, which are often in agreement with X-ray diffraction (XRD) data. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from molecular orbital analyses, such as HOMO-LUMO studies, which help in understanding the charge transfer within the molecule. The presence of electronegative groups like the carbonyl group can make certain regions of the molecule more reactive. The negative charge often localizes over the carbonyl group, while the positive regions are over the rings, influencing how the molecule might undergo chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the analyses of similar molecules. The first hyperpolarizability of these compounds is calculated to assess their potential role in nonlinear optics, indicating that they may have interesting electronic properties. Molecular electrostatic potential (MEP) analysis reveals the distribution of electronic charge across the molecule, which is important for understanding its physical properties and interactions with other molecules. The molecular docking studies suggest that such compounds could exhibit inhibitory activity against enzymes like TPII, indicating potential anti-neoplastic properties .
Aplicaciones Científicas De Investigación
Thiazole Derivatives and Pharmacological Interest
Thiazole derivatives, such as 1,3-thiazolidin-4-ones, have shown a wide range of pharmacological properties, indicating a promising future in medicinal chemistry. These compounds are found in commercial pharmaceuticals and have potential activities against various diseases. The synthesis methodologies developed for these compounds, including green chemistry approaches, highlight their importance in drug development (Santos et al., 2018).
Chemical Sensors and Environmental Applications
4-Methyl-2,6-diformylphenol (DFP) based compounds, which share structural similarities with the query compound, have been utilized as chemosensors for detecting various analytes, including metal ions and anions. This indicates the potential of such compounds in environmental monitoring and safety applications. The sensitivity and selectivity of these sensors are crucial for detecting pollutants and toxic substances in the environment (Roy, 2021).
Advanced Oxidation Processes for Environmental Remediation
In the context of environmental science, studies on advanced oxidation processes (AOPs) for the degradation of organic pollutants, such as acetaminophen, reveal the potential for using chemical compounds in enhancing the degradation efficiency. These processes lead to various by-products and involve computational methods to predict reactivity, indicating the role of chemical compounds in environmental remediation efforts (Qutob et al., 2022).
Synthesis and Structural Properties of Related Compounds
The synthesis and exploration of structural properties of novel substituted thiazolidin-4-ones demonstrate the chemical diversity and potential applications of these compounds in creating new materials with desired properties. Such studies contribute to the understanding of the chemical behavior and potential industrial applications of thiazole derivatives (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-15-5-7-18(8-6-15)21-20-23(16(2)19(26-20)17(3)24)10-4-9-22-11-13-25-14-12-22/h5-8H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWCOUSUBKKFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2525343.png)

![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)




![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)


![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)

![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)